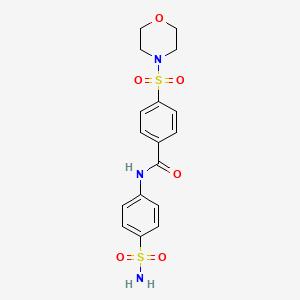

4-(morpholinosulfonyl)-N-(4-sulfamoylphenyl)benzamide

Description

Properties

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-(4-sulfamoylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O6S2/c18-27(22,23)15-7-3-14(4-8-15)19-17(21)13-1-5-16(6-2-13)28(24,25)20-9-11-26-12-10-20/h1-8H,9-12H2,(H,19,21)(H2,18,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJAIGDVMDSXAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholinosulfonyl)-N-(4-sulfamoylphenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-aminobenzenesulfonamide with benzoyl chloride to form N-(4-sulfamoylphenyl)benzamide. This intermediate is then reacted with morpholine and a sulfonylating agent, such as chlorosulfonic acid, to introduce the morpholinosulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(morpholinosulfonyl)-N-(4-sulfamoylphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

4-(morpholinosulfonyl)-N-(4-sulfamoylphenyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways involved in diseases.

Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(morpholinosulfonyl)-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the sulfonyl and amide groups, which can form hydrogen bonds or other interactions with the target molecules. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Solubility: The morpholinosulfonyl group enhances water solubility compared to non-polar analogues like N-(4-sulfamoylphenyl)thiophene-2-carboxamide .

- Stability: Halogen substitutions (e.g., Br in ) increase metabolic stability, whereas electron-withdrawing groups (NO₂ in ) enhance reactivity.

- Crystallinity : All compounds exhibit high crystallinity (melting points 107–163°C), confirmed by sharp NMR peaks and elemental analysis .

Key Research Findings

- Synthetic Efficiency : The target compound’s yield (38%) is lower than ethyl-linked analogues (45–60%) due to steric hindrance in the phenyl-substituted intermediate .

- Spectroscopic Consistency: ¹³C NMR signals for the morpholinosulfonyl group (δ 45–55 ppm) are conserved across derivatives, confirming structural integrity .

- Structure-Activity Relationship (SAR): Morpholino Group: Critical for solubility and target engagement; removal reduces bioavailability. Sulfamoyl Phenyl: Essential for apoptotic activity; replacement with thiophene decreases potency . Substituent Effects: Electron-withdrawing groups (NO₂, Br) enhance stability but may require dose adjustments due to increased reactivity .

Biological Activity

4-(Morpholinosulfonyl)-N-(4-sulfamoylphenyl)benzamide is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a morpholino group, a sulfonyl moiety, and a sulfamoyl phenyl group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 366.40 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available sulfonyl chlorides and amines.

- Reaction Conditions : The reaction is generally conducted under controlled temperature and pressure to ensure high yield.

- Purification : The final product is purified through recrystallization or chromatography methods.

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups exhibit significant antimicrobial properties. The mechanism of action involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects against various pathogens.

Anticancer Properties

Studies have shown that this compound may possess anticancer activity by inducing apoptosis in cancer cells. The compound appears to interact with specific signaling pathways involved in cell proliferation and survival, potentially leading to the suppression of tumor growth.

Case Studies and Research Findings

- Antimicrobial Efficacy :

- Cancer Cell Studies :

- Mechanistic Insights :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(morpholinosulfonyl)-N-(4-sulfamoylphenyl)benzamide, and how can purity be validated?

- Methodology : The compound can be synthesized via sulfonamide functionalization using Pyry-BF₄ as a sulfonyl chloride intermediate generator. For example, a two-step reaction involves (1) activating the sulfonamide group with Pyry-BF₄ and MgCl₂ in anhydrous THF, followed by (2) nucleophilic substitution with morpholine in the presence of Et₃N. Purification via silica gel chromatography (hexane/EtOAc) is critical to isolate the product .

- Validation : Confirm purity using ¹H/¹³C NMR to verify substituent integration ratios and FT-IR to detect characteristic bands (e.g., S=O stretching at ~1350 cm⁻¹). Mass spectrometry (ESI-MS) should align with the calculated molecular weight (±2 ppm error) .

Q. How should researchers design experiments to characterize the compound’s solubility and stability under varying pH conditions?

- Methodology : Use shake-flask solubility assays in buffered solutions (pH 1–12) at 25°C. Quantify solubility via HPLC-UV with a C18 column (λ = 254 nm). For stability, incubate the compound in simulated gastric/intestinal fluids and monitor degradation products over 24 hours using LC-MS .

- Key Parameters : Report logP values (octanol/water partitioning) to predict membrane permeability. Stability data should include half-life (t½) and degradation pathways (e.g., hydrolysis of sulfonamide groups) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns inconsistent with expected substituent effects)?

- Methodology : If unexpected splitting occurs in ¹H NMR (e.g., morpholine protons), perform variable-temperature NMR to assess conformational flexibility. For ¹³C NMR discrepancies, use DEPT-135 or HSQC to confirm carbon assignments. Cross-validate with computational methods (DFT calculations for chemical shift prediction) .

- Case Study : In , the ¹⁹F NMR of a trifluoroacetyl analog showed unexpected coupling due to rotational barriers; this was resolved by comparing calculated vs. observed coupling constants .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the morpholinosulfonyl group’s role in biological activity?

- Methodology : Synthesize analogs with modified sulfonyl groups (e.g., piperidine-sulfonyl, pyrrolidine-sulfonyl) and compare their inhibitory potency in target assays (e.g., HDAC inhibition). Use molecular docking (AutoDock Vina) to map interactions between the morpholinosulfonyl group and binding pockets (e.g., Zn²⁺ in HDACs) .

- Key Metrics : Report IC₅₀ values, binding free energies (ΔG), and hydrogen-bonding interactions. highlights that benzamide derivatives with sulfonamide groups exhibit brain-region-selective HDAC inhibition, suggesting the morpholinosulfonyl group enhances target specificity .

Q. What experimental approaches validate the compound’s potential as a PARP-1 inhibitor, and how can off-target effects be minimized?

- Methodology : Perform in vitro PARP-1 inhibition assays using recombinant enzyme and NAD⁺ as a substrate. Measure inhibition via fluorescence-based detection of ADP-ribose formation. To assess selectivity, screen against PARP-2/3 isoforms and unrelated kinases (e.g., EGFR) .

- Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzamide core to enhance binding affinity, as seen in for similar trifluoromethyl-substituted analogs .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodology : Conduct pharmacokinetic studies (e.g., plasma half-life, bioavailability) to identify absorption/metabolism issues. Use microsomal stability assays (human liver microsomes) to predict hepatic clearance. If in vivo activity is lower than in vitro, consider prodrug strategies (e.g., esterification of sulfonamide) to improve permeability .

Data Analysis & Experimental Design

Q. What statistical methods are recommended for analyzing dose-response curves in biological assays involving this compound?

- Methodology : Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism. Report Hill slope, EC₅₀/IC₅₀, and R² values. For outliers, apply Grubbs’ test or robust regression (e.g., iteratively reweighted least squares) .

Q. How should researchers design controls to confirm target engagement in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.